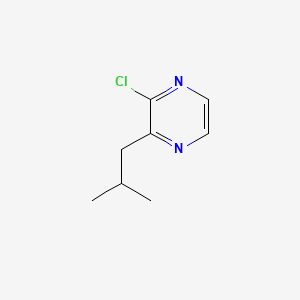

2-Chloro-3-isobutylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

57674-17-6 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

2-chloro-3-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C8H11ClN2/c1-6(2)5-7-8(9)11-4-3-10-7/h3-4,6H,5H2,1-2H3 |

InChI Key |

ZWVNFQUBQJXJOP-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=NC=CN=C1Cl |

Canonical SMILES |

CC(C)CC1=NC=CN=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Isobutylpyrazine

Precursor Selection and Design for Pyrazine (B50134) Halogenation

The synthesis of substituted pyrazines is critically dependent on the strategic selection of precursors, which dictates the final arrangement of substituents on the heterocyclic ring. For 2-chloro-3-isobutylpyrazine, the most common and logical precursor is its hydroxyl analog, 3-isobutylpyrazin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-3-isobutylpyrazine. researchgate.netcornell.edu This pyrazinone is an ideal substrate because the hydroxyl group (or oxo group) can be readily converted into a chloro group in a subsequent step.

The design of this precursor originates from fundamental and readily available building blocks, most notably amino acids. The isobutyl moiety is directly sourced from L-leucine or its derivatives. cornell.edudur.ac.uk A primary synthetic route involves the condensation of L-leucinamide with a 1,2-dicarbonyl compound like glyoxal (B1671930). dur.ac.uk This approach ensures that the isobutyl group is precisely positioned at what will become the 3-position of the pyrazine ring.

Another class of precursors includes cyclic amino acid derivatives, specifically diketopiperazines (2,5-piperazinediones). For instance, a diketopiperazine derived from leucine, such as 3,6-diisobutylpiperazine-2,5-dione, can be subjected to chlorination to yield chloropyrazines. jst.go.jp Similarly, unsymmetrical diketopiperazines like DL-valyl-leucyl anhydride (B1165640) can serve as precursors, leading to pyrazines with different alkyl substituents. jst.go.jp The choice of the constituent amino acids in the diketopiperazine directly templates the substitution pattern of the resulting pyrazine.

| Precursor Class | Specific Example | Rationale for Selection |

| α-Amino Amides | L-Leucinamide | Readily derived from L-leucine; condensation with glyoxal directly forms the 3-isobutylpyrazin-2-one core. dur.ac.uk |

| Diketopiperazines | DL-Valyl-leucyl anhydride | Formed from amino acid cyclization; provides a pre-formed heterocyclic core for subsequent aromatization and chlorination. jst.go.jp |

Direct Halogenation Strategies of Isobutylpyrazines

Direct halogenation involves the introduction of a chlorine atom onto a pre-existing isobutylpyrazine ring system. This is most commonly achieved by converting a hydroxyl or pyrazinone functional group into a chloride.

Phosphoryl Chloride-Mediated Chlorination of Pyrazinones or Hydroxypyrazines

The most established and widely cited method for synthesizing this compound is the treatment of its corresponding hydroxypyrazine precursor, 3-isobutylpyrazin-2-one, with a chlorinating agent. acs.org Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. jst.go.jpacs.org

The reaction involves heating the hydroxypyrazine with an excess of phosphoryl chloride, often at reflux temperatures (100-110 °C). google.com This process effectively substitutes the hydroxyl group with a chlorine atom, leading to the formation of the target this compound. This method is a crucial step in the multi-step synthesis of related compounds, such as the potent flavor agent 2-isobutyl-3-methoxypyrazine, where the chloropyrazine serves as a key intermediate for introducing the methoxy (B1213986) group. researchgate.netopenagrar.de

A similar strategy can be applied to diketopiperazine precursors. The treatment of DL-valyl-leucyl anhydride with phosphoryl chloride yields a mixture of mono- and di-chlorinated isopropyl-isobutylpyrazines. jst.go.jp This demonstrates the utility of POCl₃ in both converting the pyrazinone to a chloropyrazine and achieving aromatization of the dihydropyrazine (B8608421) ring in a single step.

Other Halogenating Reagents and Optimized Reaction Conditions

While phosphoryl chloride is prevalent, other halogenating reagents can be employed for the chlorination of pyrazine rings. These reagents are particularly relevant for direct C-H chlorination or as alternatives to POCl₃.

N-Chlorosuccinimide (NCS) is a versatile and milder chlorinating agent used in various organic syntheses. google.commdpi.comresearchgate.netbenthamscience.com It can be used to chlorinate pyrazine rings, often in solvents like acetonitrile, at elevated temperatures. google.com The reaction of an alkylpyrazine with NCS can provide a route to the corresponding chloropyrazine, sometimes requiring specific catalytic conditions to achieve desired regioselectivity.

Sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂) are also effective for the direct chlorination of the pyrazine nucleus. google.comthieme-connect.de These reactions are typically performed in solvents like carbon tetrachloride or dimethylformamide. However, these powerful reagents can sometimes lead to mixtures of isomers or polychlorinated products, requiring careful control of reaction conditions such as stoichiometry and temperature. google.comthieme-connect.de

| Reagent | Substrate | Typical Conditions | Product |

| Phosphoryl Chloride (POCl₃) | 2-Hydroxy-3-isobutylpyrazine | Reflux (100-110 °C) | This compound |

| N-Chlorosuccinimide (NCS) | 3-Aminopyrazine-2-carboxylate | Acetonitrile, 75-82 °C | 3-Amino-6-chloropyrazine-2-carboxylate google.com |

| Chlorine (Cl₂) | Pyrazine | Dimethylformamide, 65-68 °C | Chloropyrazine thieme-connect.de |

Multi-step Synthetic Routes from Acyclic or Simpler Heterocyclic Precursors

These synthetic strategies involve building the target molecule from the ground up, either by constructing the pyrazine ring from acyclic components or by modifying a simpler, pre-existing pyrazine core.

Cyclocondensation Reactions Incorporating Chlorinated Fragments

An alternative to chlorinating a pre-formed pyrazine is to build the ring using a chlorinated starting material. This approach can offer better control over the position of the chlorine atom. While specific examples for this compound are less common, the general principle involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, where one of the components already bears a chlorine atom.

A more common multi-step route that falls within this category is the cyclocondensation to form the hydroxypyrazine precursor first, as it is fundamentally a synthesis from acyclic precursors. The well-documented reaction between L-leucinamide and glyoxal is a prime example. dur.ac.uk In this reaction, the α-amino amide (derived from leucine) provides the N-C-C(isobutyl) fragment, and glyoxal provides the C-C dicarbonyl fragment. The initial condensation forms a dihydropyrazine intermediate, which then spontaneously oxidizes in air to the aromatic 3-isobutylpyrazin-2-one. This stable precursor is then chlorinated in a separate step as described in section 2.2.1.

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product |

| L-Leucinamide | Glyoxal (40% aq. solution) | Alkaline pH (9-10), 25 °C, 24h | 2-Hydroxy-3-isobutylpyrazine dur.ac.uk |

Introduction of the Isobutyl Moiety onto a Chloropyrazine Core

A conceptually different multi-step approach involves starting with a readily available, pre-halogenated pyrazine and subsequently introducing the isobutyl group. This strategy hinges on the reaction of organometallic reagents with chloropyrazines.

The starting material for such a synthesis could be a dichloropyrazine, for example, 2,3-dichloropyrazine. The isobutyl group could then be introduced via a nucleophilic substitution or cross-coupling reaction. Grignard reagents (e.g., isobutylmagnesium bromide) are powerful nucleophiles capable of adding to or substituting halides on heterocyclic rings. organic-chemistry.orgpressbooks.pubiitk.ac.in

For more controlled and selective C-C bond formation, organocuprates (Gilman reagents), such as lithium diisobutylcuprate (iBu₂CuLi), are often preferred. thieme-connect.deorganicchemistrytutor.com These softer nucleophiles are highly effective in substitution reactions with aryl and heteroaryl halides. The reaction of an organocuprate with a dichloropyrazine could potentially yield the desired this compound, although control of regioselectivity to avoid the formation of isomers or disubstituted products would be a significant challenge. This type of cross-coupling reaction often requires a catalyst, such as a palladium or copper complex, to proceed efficiently. wikipedia.org

Chemical Transformations and Reactivity of 2 Chloro 3 Isobutylpyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring, being a π-deficient heteroaromatic system, facilitates nucleophilic aromatic substitution (SNAr) at the halogenated carbon. The electron-withdrawing nature of the two ring nitrogens lowers the energy of the Meisenheimer-like intermediate formed during the reaction, thereby activating the C-Cl bond towards nucleophilic attack.

Substitution with Alkoxide Moieties (e.g., to Form 2-Methoxy-3-isobutylpyrazine)

The chlorine atom of 2-chloro-3-isobutylpyrazine can be readily displaced by alkoxide nucleophiles to form the corresponding 2-alkoxypyrazine derivatives. A prominent example is the synthesis of 2-methoxy-3-isobutylpyrazine, a compound known for its characteristic bell pepper aroma. wikipedia.org The reaction typically proceeds by treating the chloro-precursor with an alkali metal alkoxide, such as sodium methoxide (B1231860), in a suitable organic solvent.

One documented synthesis involves the reaction of this compound with sodium methoxide in refluxing tetrahydrofuran (B95107) (THF) to yield the desired 2-methoxy-3-isobutylpyrazine. openagrar.de This alkoxy-de-halogenation is a standard SNAr process where the methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate which then expels the chloride ion to restore aromaticity.

Table 1: Synthesis of 2-Methoxy-3-isobutylpyrazine via Nucleophilic Substitution

| Electrophile | Nucleophile | Solvent | Conditions | Product | Ref |

| This compound | Sodium methoxide | Tetrahydrofuran (THF) | Reflux | 2-Methoxy-3-isobutylpyrazine | openagrar.de |

Amination Reactions with Nitrogen-Containing Nucleophiles

The C-Cl bond in 2-chloropyrazines is also susceptible to substitution by various nitrogen-containing nucleophiles, including primary and secondary amines. These reactions can proceed either through a direct, thermally-driven SNAr mechanism or via transition metal catalysis, such as the Buchwald-Hartwig amination.

Uncatalyzed aminations often require forcing conditions, such as high temperatures, to proceed at a reasonable rate. researchgate.net However, for activated substrates like 2-chloropyrazines, reactions with amines can occur under more moderate conditions. Alternatively, palladium-catalyzed Buchwald-Hartwig amination provides a highly efficient and general method for forming C-N bonds under milder conditions and with a broader substrate scope. This method involves a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple an amine with the aryl chloride.

Thiolate and Phenolate (B1203915) Substitutions

In a similar fashion to alkoxides and amines, thiolate and phenolate anions can act as potent nucleophiles to displace the chloride from the pyrazine ring. The reaction of 2-halopyrazines with sulfur nucleophiles like sodium thiophenoxide has been shown to proceed efficiently. For instance, the reaction of 2-bromopyridine, a closely related heteroaryl halide, with sodium thiophenoxide in N-methylpyrrolidone (NMP) under microwave irradiation affords a quantitative yield of the corresponding 2-phenylthiopyridine (B372805) in minutes. sci-hub.se This suggests that this compound would react similarly with various thiolates to produce 2-(alkylthio)- or 2-(arylthio)-3-isobutylpyrazines. Phenolates are also expected to react under similar SNAr conditions to yield 2-phenoxy derivatives.

Table 2: Nucleophilic Substitution with a Thiolate on an Analogous 2-Halopyridine

| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield | Ref |

| 2-Bromopyridine | Sodium thiophenoxide | NMP | Microwave, ~100°C, 3 min | 2-Phenylthiopyridine | 99% | sci-hub.se |

Cross-Coupling Reactions at the Halogenated Position

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation, and this compound is a suitable substrate for such transformations. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of alkyl, alkenyl, alkynyl, and aryl substituents.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. Research has demonstrated that 2-chloropyrazine (B57796) undergoes efficient Suzuki-Miyaura coupling with a variety of arylboronic acids. bohrium.comresearchgate.net Using a palladium(II) pincer complex as a catalyst, with a base such as potassium hydroxide (B78521) (KOH) in a water/toluene solvent system, 2-arylpyrazines can be synthesized in excellent yields. bohrium.comresearchgate.net This methodology is applicable to arylboronic acids bearing both electron-donating and electron-withdrawing groups. bohrium.comresearchgate.net

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyrazine with Various Arylboronic Acids bohrium.comresearchgate.net

| Electrophile | Nucleophile | Catalyst (0.01 mol%) | Base | Solvent | Product | Yield |

| 2-Chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] | KOH | H₂O/Toluene | 2-Phenylpyrazine | 96% |

| 2-Chloropyrazine | 4-Methylphenylboronic acid | [Pd(L)(PPh₃)] | KOH | H₂O/Toluene | 2-(p-Tolyl)pyrazine | 94% |

| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | [Pd(L)(PPh₃)] | KOH | H₂O/Toluene | 2-(4-Methoxyphenyl)pyrazine | 92% |

| 2-Chloropyrazine | 4-Chlorophenylboronic acid | [Pd(L)(PPh₃)] | KOH | H₂O/Toluene | 2-(4-Chlorophenyl)pyrazine | 90% |

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. nih.gov It is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate, in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) and often a phosphine ligand. nih.govbeilstein-journals.org this compound can serve as the aryl halide component, reacting with various alkenes to introduce vinyl substituents at the C-2 position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the direct installation of an alkynyl group onto the pyrazine ring, providing access to 2-alkynyl-3-isobutylpyrazines, which are versatile intermediates for further chemical transformations.

Other Transition Metal-Mediated Coupling Processes

While palladium is the most common catalyst, other transition metals like nickel and cobalt are also effective for cross-coupling reactions involving heteroaryl chlorides.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is effectively catalyzed by nickel complexes for the arylation and alkylation of heteroaryl chlorides. arkat-usa.orgwikipedia.orgorganic-chemistry.org Furthermore, nickel-catalyzed cross-electrophile coupling reactions, which couple two different organic halides (e.g., an aryl chloride and an alkyl bromide) in the presence of a reducing agent like manganese metal, have been developed for related systems like 2-chloropyridines. nih.gov

Cobalt-Catalyzed Coupling: Cobalt catalysts have also been successfully employed for the cross-coupling of 2-chloropyrazine. A reported procedure involves the in situ formation of an arylzinc halide from an aryl halide and zinc dust, which then couples with 2-chloropyrazine in the presence of a cobalt halide catalyst. This method provides a practical route to 2-aryldiazines under mild conditions.

Derivatization and Functionalization of the Isobutyl Side Chain

The isobutyl side chain of this compound presents a key site for synthetic modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The isobutyl group, being an alkyl substituent on an aromatic ring, is susceptible to oxidation under specific conditions. The benzylic-like position, the carbon atom directly attached to the pyrazine ring, is the most probable site of initial oxidation due to the stabilizing effect of the aromatic ring on any radical or cationic intermediates formed during the reaction.

Mild oxidizing agents can be employed to achieve selective oxidation. For instance, treatment with reagents like potassium permanganate (B83412) (KMnO4) under controlled temperature and stoichiometry, or chromium-based reagents, would likely lead to the formation of a tertiary alcohol, 2-(2-chloro-3-pyrazinyl)-2-methyl-1-propanol. More vigorous oxidation conditions would likely cleave the isobutyl group to yield 2-chloro-3-pyrazinecarboxylic acid.

Table 1: Predicted Products of Selective Oxidation of this compound

| Oxidizing Agent | Predicted Major Product |

| Mild (e.g., controlled KMnO4) | 2-(2-chloro-3-pyrazinyl)-2-methyl-1-propanol |

| Strong (e.g., excess KMnO4, heat) | 2-chloro-3-pyrazinecarboxylic acid |

The isobutyl side chain is also a target for radical functionalization, most notably through free-radical halogenation. wikipedia.org This type of reaction typically proceeds via a free-radical chain mechanism, often initiated by UV light or a radical initiator. wikipedia.org The selectivity of halogenation (chlorination vs. bromination) is dependent on the relative stability of the potential radical intermediates.

The isobutyl group has primary, secondary, and tertiary hydrogens. The tertiary hydrogen at the benzylic-like position is the most likely site for radical abstraction due to the formation of a relatively stable tertiary radical that is further stabilized by resonance with the pyrazine ring. Therefore, radical bromination, which is known to be highly selective for the most stable radical intermediate, would be expected to yield predominantly 2-chloro-3-(1-bromo-2-methylpropyl)pyrazine. masterorganicchemistry.com Chlorination is generally less selective and might produce a mixture of products, though the tertiary-substituted product would still be significant. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Radical Halogenation on the Isobutyl Side Chain

| Halogen | Major Product | Minor Products | Rationale for Selectivity |

| Bromine (Br₂) | 2-chloro-3-(1-bromo-2-methylpropyl)pyrazine | Halogenation at other positions | High selectivity for the most stable tertiary radical intermediate. masterorganicchemistry.com |

| Chlorine (Cl₂) | 2-chloro-3-(1-chloro-2-methylpropyl)pyrazine | Mixture of primary and secondary chlorinated isomers | Lower selectivity, but still favoring the tertiary position. masterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. thieme-connect.describd.com The two nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. thieme-connect.describd.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring. thieme-connect.de

Table 3: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of Isobutyl Group (at C3) | Influence of Chloro Group (at C2) | Overall Predicted Susceptibility |

| C5 | Ortho (activating) | Meta (deactivating) | Potentially reactive |

| C6 | Para (activating) | Ortho (directing) | Most likely site of substitution |

Comparative Reactivity Studies with Other Halogenated Pyrazines

The reactivity of this compound can be compared with other halogenated pyrazines, particularly in nucleophilic aromatic substitution (SNAr) reactions. Halopyrazines are generally more reactive towards nucleophiles than their corresponding halopyridines due to the presence of the second electron-withdrawing nitrogen atom. thieme-connect.de

The nature of the halogen atom significantly influences the rate of SNAr reactions. For heteroaromatic systems, the reactivity order is often F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to attack. nih.gov

Therefore, it can be predicted that 2-fluoro-3-isobutylpyrazine would be more reactive towards nucleophilic substitution than this compound. Similarly, this compound would be expected to be more reactive than 2-bromo-3-isobutylpyrazine. The isobutyl group, being electron-donating, will slightly decrease the reactivity of the pyrazine ring towards nucleophilic attack compared to an unsubstituted halopyrazine.

Table 4: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution

| Compound | Relative Reactivity | Rationale |

| 2-Fluoro-3-isobutylpyrazine | Highest | Fluorine is the most activating halogen for SNAr due to its high electronegativity. nih.gov |

| This compound | Intermediate | Chlorine is less activating than fluorine but more so than bromine. |

| 2-Bromo-3-isobutylpyrazine | Lowest | Bromine is the least activating of the three halogens in this comparison for SNAr. |

Advanced Analytical Characterization and Quantification in Chemical Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is indispensable for separating 2-Chloro-3-isobutylpyrazine from reaction mixtures, byproducts, and impurities. The choice of technique is primarily dictated by the volatility and polarity of the analyte.

Given its volatility, Gas Chromatography (GC) is the premier technique for the analysis of this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas, where it is separated from other volatile components based on its boiling point and interactions with the column's stationary phase.

Nitrogen-Phosphorus Detection (NPD): The Nitrogen-Phosphorus Detector is highly selective for compounds containing nitrogen or phosphorus, making it exceptionally well-suited for analyzing this compound. The detector uses a heated alkali salt bead (often rubidium) which promotes the selective ionization of nitrogen- and phosphorus-containing compounds. This results in a response that is approximately 100,000 times greater for nitrogen compounds than for hydrocarbons, providing excellent sensitivity and selectivity for detecting the target analyte in complex mixtures with minimal interference from hydrocarbon-based impurities or solvents.

| Parameter | Flame Ionization Detection (FID) | Nitrogen-Phosphorus Detection (NPD) |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C | 250 °C |

| Detector Temp. | 280 °C | 300 °C |

| Carrier Gas | Helium, 1.0 mL/min | Helium or Nitrogen, 1.2 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | 80 °C (hold 1 min), ramp to 260 °C at 15 °C/min, hold 4 min |

| Selectivity | Non-selective (responds to most organic compounds) | Highly selective for Nitrogen and Phosphorus compounds |

| Application | Purity assessment, quantification with standards | Trace analysis, quantification in complex matrices |

This table presents typical GC parameters for the analysis of pyrazine (B50134) compounds. Actual conditions may vary based on the specific instrument and sample matrix.

While GC is ideal for the final volatile product, High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the non-volatile precursors and intermediates involved in the synthesis of this compound. Synthetic routes often begin with amino acids or their derivatives, such as L-leucinamide, which are polar and non-volatile. HPLC can effectively separate these starting materials from reagents and monitor their consumption throughout the reaction, providing critical data for reaction optimization and yield calculation.

The technique separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for this purpose.

| Parameter | HPLC Method for L-leucinamide Analysis |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Application | Monitoring the consumption of non-volatile starting materials in the synthesis of pyrazines. |

This table outlines a representative HPLC method for analyzing a common precursor in pyrazine synthesis.

Spectroscopic Identification Methods for Structural Elucidation

Once isolated, the precise chemical structure of this compound is confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in the molecule and their connectivity. For this compound, the spectrum would show distinct signals for the isobutyl group's protons—a doublet for the six equivalent methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and another doublet for the two methylene (CH₂) protons attached to the pyrazine ring. Additionally, two distinct signals, likely doublets, would appear in the aromatic region for the two protons on the pyrazine ring.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show signals for the two unique carbons in the isobutyl group (methyl and methine) and the methylene carbon. In the downfield region, four distinct signals would correspond to the four carbon atoms of the pyrazine ring, with the carbon atom bonded to the chlorine atom being significantly shifted.

| Predicted ¹H NMR Data (CDCl₃) | Predicted ¹³C NMR Data (CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.25 (d, 1H) | Pyrazine H | ~153.0 | C-Cl |

| ~8.10 (d, 1H) | Pyrazine H | ~151.5 | C-isobutyl |

| ~2.85 (d, 2H) | -CH₂- | ~145.0 | Pyrazine CH |

| ~2.20 (m, 1H) | -CH- | ~143.0 | Pyrazine CH |

| ~0.95 (d, 6H) | -CH(CH₃)₂ | ~40.0 | -CH₂- |

| ~29.5 | -CH- | ||

| ~22.5 | -CH(CH₃)₂ |

This table presents predicted NMR chemical shifts for this compound. Experimental values may vary based on solvent and instrument conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass based on the masses of its constituent isotopes. For this compound (C₈H₁₁ClN₂), HRMS can confirm the presence of one chlorine atom by observing the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with

Quantification Methodologies in Complex Reaction Mixtures and Research Samples.

The quantification of this compound, especially at trace levels in complex matrices, presents significant analytical challenges. The inherent volatility and potential for matrix interference require highly sensitive and selective methods. The following subsections detail established and validated methodologies that address these challenges, ensuring reliable and reproducible results.

Isotope Dilution Assays (IDAs) using Deuterated Standards.

Isotope Dilution Analysis (IDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for the accurate quantification of volatile and semi-volatile compounds, including pyrazine derivatives. This technique's high precision and accuracy stem from the use of a stable isotope-labeled internal standard, which behaves nearly identically to the analyte of interest during extraction, derivatization, and chromatographic analysis.

While direct quantitative data for this compound using this method is not extensively published, the principle is well-demonstrated through its critical role in the synthesis of the deuterated standard for the closely related and extensively studied flavor compound, 2-methoxy-3-isobutylpyrazine. Research has detailed the synthesis of 2-methoxy-d3-3-isobutylpyrazine, a common internal standard, directly from this compound. This underscores the availability of the necessary precursors for creating a deuterated standard for this compound itself, which would be essential for a validated IDA.

The application of IDA for the quantification of 2-methoxy-3-isobutylpyrazine in complex matrices like wine has been thoroughly documented, achieving detection limits well below the olfactory thresholds. These studies showcase the power of IDA to overcome matrix effects and provide accurate concentration measurements in the parts-per-trillion (ppt) range. The principles and procedures established in these methodologies are directly transferable to the quantification of this compound, provided a suitable deuterated internal standard is synthesized.

Table 1: Representative Data from Isotope Dilution Analysis of a Structurally Related Pyrazine

| Analyte | Matrix | Internal Standard | Concentration (ppt) | Reference |

| 2-methoxy-3-isobutylpyrazine | Sauvignon blanc wine | 2-methoxy-d3-3-isobutylpyrazine | 35 ± 2 | openagrar.de |

This table illustrates the precision achievable with IDA for a closely related pyrazine, demonstrating the potential of the methodology for this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Trace Analysis.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile compounds in various matrices. When coupled with GC-MS, it provides a powerful tool for the trace analysis of compounds like this compound.

The methodology involves the exposure of a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and subsequent analysis. The choice of fiber coating is critical and is determined by the polarity and volatility of the target analyte. For pyrazines, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective.

Numerous studies have successfully employed HS-SPME-GC-MS for the analysis of pyrazines in complex food and beverage matrices, such as coffee and wine. These methods demonstrate the capability to detect and quantify pyrazines at trace and ultra-trace levels. The optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., addition of salt) is crucial for achieving high sensitivity and reproducibility.

While specific applications detailing the trace analysis of this compound are limited in publicly available literature, the established protocols for other alkylpyrazines provide a strong foundation for its analysis. The physicochemical properties of this compound are sufficiently similar to other well-studied pyrazines to expect successful application of HS-SPME-GC-MS.

Table 2: HS-SPME-GC-MS Parameters for Analysis of Related Pyrazines

| Parameter | Condition |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | 40-60°C |

| Extraction Time | 30-60 minutes |

| Desorption Temperature | 250°C |

| GC Column | DB-5ms or equivalent |

| Detection | Mass Spectrometry (MS) |

This table provides typical parameters for the HS-SPME-GC-MS analysis of pyrazines, which would be a starting point for method development for this compound.

Method Validation for Precision, Accuracy, and Reproducibility in Research Matrices.

The validation of any analytical method is crucial to ensure the reliability and integrity of the generated data. For the quantification of this compound, a thorough validation process would involve assessing several key parameters, including precision, accuracy, and reproducibility.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted reference value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Reproducibility is the precision obtained between different laboratories. Collaborative studies are often conducted to assess the reproducibility of a method.

Table 3: Typical Method Validation Parameters for Pyrazine Analysis

| Parameter | Acceptance Criteria |

| Precision (RSD) | |

| Repeatability | < 15% |

| Intermediate Precision | < 20% |

| Accuracy (Recovery) | 80-120% |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

This table outlines the generally accepted criteria for the validation of analytical methods, which would be applied to the quantification of this compound.

Role of 2 Chloro 3 Isobutylpyrazine in Targeted Synthesis of Pyrazine Derivatives

Precursor to Aroma-Active Pyrazines (e.g., 2-Methoxy-3-isobutylpyrazine) for Flavor Chemistry Research

One of the most significant applications of 2-chloro-3-isobutylpyrazine is its role as a direct precursor in the synthesis of 2-methoxy-3-isobutylpyrazine, a potent and important aroma compound. 2-Methoxy-3-isobutylpyrazine is renowned for its characteristic bell pepper scent and is a key contributor to the aroma profile of various foods and beverages, including grapes, wines, and roasted peanuts. wikipedia.orgresearchgate.netnih.gov Its extremely low odor threshold, detectable by the human nose at concentrations in the parts-per-trillion range, makes it a subject of extensive research in flavor chemistry. researchgate.netchemicalbook.com

The synthesis of 2-methoxy-3-isobutylpyrazine from its chloro-precursor is a straightforward nucleophilic substitution reaction. Typically, this compound is treated with a methoxide (B1231860) source, such as sodium methoxide, to replace the chlorine atom with a methoxy (B1213986) group. This transformation is a key step in producing the highly sought-after aroma compound for use as a reference standard in analytical studies and for various applications in the flavor and fragrance industry. chemicalbook.comdur.ac.ukthegoodscentscompany.com The availability of this compound facilitates the production of isotopically labeled versions of 2-methoxy-3-isobutylpyrazine, which are invaluable tools for quantification and metabolic studies in food science. researchgate.net

The study of such potent aroma compounds helps researchers understand flavor development in raw and processed foods, the impact of agricultural practices on crop aroma, and the chemical basis of olfaction. sigmaaldrich.com

| Precursor Compound | Target Aroma Compound | Significance in Flavor Chemistry |

| This compound | 2-Methoxy-3-isobutylpyrazine | Potent bell pepper aroma, key component in various foods and wines, extremely low odor threshold. wikipedia.orgresearchgate.netchemicalbook.com |

Building Block for Novel Pyrazine-Based Heterocyclic Scaffolds

The reactivity of the chlorine atom in this compound makes it an excellent building block for the synthesis of more complex, novel pyrazine-based heterocyclic scaffolds. merckmillipore.com The pyrazine (B50134) ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. mdpi.commdpi.comtandfonline.com Consequently, synthetic routes starting from functionalized pyrazines like this compound are of great interest.

Chemists utilize cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds at the chloro-position. tandfonline.comnih.gov This allows for the attachment of various aryl, heteroaryl, or amine groups, leading to the construction of diverse molecular architectures. For example, this compound can be coupled with other heterocyclic rings to create fused systems or biheteroaryl compounds. acs.orgmdpi.com These novel scaffolds are then explored for a wide range of applications, from potential pharmaceuticals to new materials with specific electronic or photophysical properties. The isobutyl group on the pyrazine ring can also influence the physicochemical properties and biological activity of the final molecule.

The ability to use this compound in this manner provides a reliable pathway to generate libraries of new compounds for screening and discovery programs. frontiersin.orgenamine.net

| Reaction Type | Reactant with this compound | Resulting Scaffold | Potential Application |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted aminopyrazines, alkoxypyrazines, thiopyrazines | Medicinal Chemistry, Agrochemicals nih.govacs.org |

| Suzuki Coupling | Boronic Acids/Esters | Aryl- or Heteroaryl-substituted pyrazines | Materials Science, Drug Discovery tandfonline.com |

| Buchwald-Hartwig Amination | Amines | N-Aryl or N-Heteroaryl aminopyrazines | Medicinal Chemistry tandfonline.com |

| Cyclization Reactions | Difunctional Reagents | Fused Pyrazine Heterocycles | Drug Discovery, Functional Dyes mdpi.com |

Application in the Synthesis of Mechanistic Probes for Biological Studies

Derivatives of this compound are valuable in the creation of mechanistic probes for biological research. These probes are specialized molecules designed to interact with specific biological targets, such as proteins or enzymes, to help elucidate their function, mechanism of action, or localization within a cell. nih.gov

For instance, by attaching a fluorescent tag or a reactive group to the pyrazine scaffold via the chloro position, researchers can synthesize probes for various biological assays. A fluorescently labeled pyrazine derivative could be used in cellular imaging to track the location of a target protein. nih.gov Alternatively, the pyrazine core could be incorporated into a molecule designed to inhibit a specific enzyme, such as a kinase. nih.gov By systematically modifying the substituents on the pyrazine ring, including the isobutyl group, scientists can develop highly selective and potent inhibitors that serve as chemical tools to probe the enzyme's role in cellular signaling pathways. acs.orgnih.gov

The pyrazine nucleus itself can engage in important binding interactions with protein targets, including hydrogen bonds and π-stacking, making it an attractive scaffold for probe design. acs.org The synthesis of such probes, starting from accessible precursors like this compound, is a critical activity in chemical biology and drug discovery, enabling a deeper understanding of complex biological systems. nih.gov

Contribution to Fundamental Understanding of Pyrazine Reactivity and Structure-Activity Relationships

Studies involving this compound contribute significantly to the fundamental understanding of pyrazine chemistry. The pyrazine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. Investigating nucleophilic substitution reactions on chloropyrazines like this compound provides valuable data on reaction kinetics, mechanisms, and the electronic effects of the ring nitrogen atoms and other substituents. nih.govacs.org

Furthermore, this compound and its derivatives are frequently included in studies of structure-activity relationships (SAR). nih.gov In medicinal chemistry, SAR studies involve synthesizing a series of related compounds and testing their biological activity to determine how specific structural features influence their potency and selectivity. acs.orgnih.gov By creating a library of compounds where the isobutyl group is kept constant and the chloro-position is modified with various other functional groups, researchers can systematically probe the requirements for binding to a biological target. nih.gov These studies are essential for the rational design of new therapeutic agents and provide fundamental insights into the molecular interactions between small molecules and biological macromolecules. acs.org The knowledge gained from the reactivity and SAR of pyrazine derivatives underpins advances in fields ranging from drug design to materials science. mdpi.comnih.govresearchgate.net

Emerging Research Avenues and Methodological Advancements

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The synthesis of alkylpyrazines has traditionally relied on methods that can involve harsh conditions and hazardous reagents. researchgate.net Modern research is actively pursuing greener alternatives to mitigate the environmental impact of producing compounds like 2-chloro-3-isobutylpyrazine. tandfonline.com These approaches prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic processes to improve atom economy and reduce waste.

One promising green strategy is the use of biocatalysis. For instance, microorganisms like Bacillus subtilis have been shown to produce various alkylpyrazines through fermentation processes. mdpi.com This biosynthetic route is environmentally friendly compared to conventional chemical synthesis. mdpi.com Another innovative biocatalytic method involves the use of enzymes, such as L-threonine dehydrogenase, to generate key intermediates like aminoacetone in situ from natural amino acids, which can then be used to build the pyrazine (B50134) core under mild, eco-friendly conditions. researchgate.net

The principles of green chemistry also extend to the derivatization of the pyrazine ring. This includes exploring one-pot syntheses that reduce the number of steps, minimize purification, and lower solvent consumption. tandfonline.com The use of water as a solvent and the development of solvent-free reaction conditions are also key areas of investigation, aiming to create more sustainable pathways for pyrazine derivatives. researchgate.net

| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Starting Materials | Often petroleum-based, may require multi-step preparation. | Renewable feedstocks (e.g., amino acids, sugars). mdpi.com |

| Catalysts | Stoichiometric reagents, heavy metal catalysts (e.g., copper-chromium). tandfonline.com | Biocatalysts (enzymes, microorganisms), reusable solid catalysts. researchgate.net |

| Reaction Conditions | High temperatures, high pressures, hazardous organic solvents. mdpi.com | Mild conditions (ambient temperature/pressure), aqueous media, solvent-free. researchgate.netresearchgate.net |

| Byproducts/Waste | Significant generation of waste, often hazardous. | Minimal waste (e.g., water, N₂), improved atom economy. acs.org |

| Environmental Impact | Higher energy consumption, use of toxic and non-renewable resources. | Reduced energy consumption, lower environmental footprint, use of sustainable materials. tandfonline.com |

Application of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production, offering significant advantages in safety, efficiency, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). seqens.comd-nb.info In this approach, chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. nih.gov

The application of flow chemistry to the production of this compound and other heterocyclic compounds is a major area of advancement. acs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov The high surface-area-to-volume ratio in flow reactors enables superior heat and mass transfer, making it possible to safely conduct highly exothermic or rapid reactions that are difficult to control in large batch reactors. seqens.com

Furthermore, continuous processing facilitates the in situ generation and immediate consumption of hazardous or unstable intermediates, minimizing risks associated with their accumulation. nih.gov For the multi-step synthesis of complex pyrazines, individual flow reactors can be "telescoped" together, allowing subsequent reaction steps to occur without the need for isolating and purifying intermediates, which significantly reduces solvent use and processing time. researchgate.net Recent studies have demonstrated the successful multi-step flow synthesis of various heterocyclic compounds, including pyrazoles and pyrazinamide (B1679903) derivatives, highlighting the potential of this technology for the efficient and safer production of this compound. d-nb.inforsc.orgmdpi.com

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks of thermal runaways. Allows for the safe use of hazardous reagents and intermediates. seqens.comnih.gov | Chlorination and other functionalization steps can be performed under more controlled and safer conditions. |

| Improved Efficiency & Yield | Precise control over reaction parameters leads to fewer side products and higher conversion rates. nih.gov | Higher purity of the final product, reducing the need for extensive purification. |

| Scalability | Scaling up is achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large-scale reactors. researchgate.net | Seamless transition from laboratory-scale synthesis to industrial production. |

| Process Integration | Multiple reaction steps can be combined into a single continuous sequence ("telescoping"), eliminating intermediate workups. syrris.jp | Reduces overall production time, solvent waste, and operational costs. |

| Access to Novel Chemistry | Enables reactions under extreme conditions (high temperature/pressure) that are inaccessible in batch processing. d-nb.info | Potential for discovering new, more efficient synthetic routes and derivatizations. |

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction and Property Correlation

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. nih.govmdpi.com These methods allow researchers to simulate chemical processes at the atomic level, predict the outcomes of reactions, and design molecules with desired characteristics before undertaking expensive and time-consuming laboratory experiments. nih.gov

For this compound, computational approaches can be applied in several key areas. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to:

Elucidate Reaction Mechanisms: By modeling the energy landscape of a reaction pathway, chemists can identify transition states and intermediates, helping to understand and optimize reaction conditions for synthesis and functionalization.

Predict Reactivity: Computational models can calculate the electron density on the pyrazine ring, predicting which positions are most susceptible to electrophilic or nucleophilic attack. This is crucial for designing selective derivatization strategies.

Correlate Structure with Properties: Modeling can predict various physicochemical properties, such as spectroscopic signatures (NMR, IR), which aids in the characterization of newly synthesized derivatives. rsc.org

Study Molecular Interactions: For potential biological applications, molecular docking and molecular dynamics (MD) simulations can predict how pyrazine derivatives bind to target proteins or enzymes, guiding the design of new bioactive compounds. nih.govnih.gov

Recent studies on other pyrazine derivatives have successfully used these computational tools to validate biological data and understand structure-activity relationships, demonstrating the power of integrating computational and experimental approaches. nih.govnih.gov

Research into Novel Catalytic Systems for Pyrazine Functionalization

The functionalization of the pyrazine core is essential for creating diverse derivatives from a common intermediate like this compound. Research into novel catalytic systems is a highly active field, focusing on creating C-C and C-X (where X is a heteroatom) bonds with greater efficiency and selectivity. rsc.org

Transition metal-catalyzed cross-coupling reactions are central to this effort. While classical palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings have been applied to pyrazine systems, ongoing research seeks to develop more efficient and versatile catalysts. rsc.orgresearchgate.net This includes catalysts that are more active, stable, and capable of functioning under milder conditions or with a broader range of substrates. rsc.org

A particularly exciting frontier is the direct C-H functionalization of the pyrazine ring. rsc.org This strategy avoids the need for pre-functionalization (e.g., halogenation) of the starting material, making synthetic routes more atom-economical and efficient. Palladium-catalyzed direct arylation of pyrazine N-oxide is one example of this approach. rsc.org Additionally, catalysts based on more earth-abundant and less expensive metals, such as manganese, are being explored for dehydrogenative coupling reactions to synthesize substituted pyrazines, offering a more sustainable alternative to precious metal catalysts. acs.org These advanced catalytic methods provide powerful tools for transforming this compound into a wide array of more complex and valuable molecules.

Exploration of this compound in Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field has provided powerful tools for labeling and visualizing biomolecules in real-time. nih.gov

The cornerstone of many bio-orthogonal applications is the inverse-electron-demand Diels-Alder (IEDDA) reaction, most notably the "tetrazine ligation." frontiersin.org This reaction involves the rapid and highly selective cycloaddition between an electron-poor tetrazine and a strained alkene or alkyne (dienophile), which is often incorporated into a biomolecule of interest. wikipedia.orgescholarship.org The exceptional speed and selectivity of this reaction make it ideal for in vivo applications. frontiersin.org

While tetrazines are the most prominent N-heterocycles in this context, the broader field of bio-orthogonal chemistry is continually exploring new reactive pairs to expand the toolkit. nih.govescholarship.org The exploration of highly functionalized pyrazines like this compound in this area is a nascent but intriguing possibility. The pyrazine ring system, with its distinct electronic properties, could potentially be engineered to participate in novel bio-orthogonal reactions. Research could focus on developing pyrazine derivatives that act as unique dipoles or dienophiles in cycloaddition reactions or that can be activated for specific ligations under physiological conditions, for instance, through photoactivation. nih.gov Although currently dominated by other heterocycles, the chemical versatility of the pyrazine core suggests a potential, yet-to-be-tapped role in the future development of next-generation bio-orthogonal probes.

Q & A

Q. How can researchers synthesize and characterize 2-Chloro-3-isobutylpyrazine for experimental use?

Methodological Answer: Synthesis typically involves alkylation or halogenation of pyrazine precursors. For example, regression analysis of reaction parameters (e.g., temperature, catalyst concentration, and reaction time) can optimize yield. Least Absolute Deviation regression models have been applied to correlate structural features (e.g., substituent chain length) with reaction efficiency, as demonstrated in pyrazine derivatives . Characterization employs GC-MS for purity assessment and structural confirmation, while NMR spectroscopy resolves stereochemical details. Solid-phase microextraction (SPME) coupled with GC-MS is recommended for quantifying trace impurities .

Basic Research Question

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer: Stable isotope dilution analysis (SIDA) with GC-MS is the gold standard. A deuterated internal standard (e.g., 2-methoxy-(2H₃)-3-isobutylpyrazine) minimizes matrix effects. SPME fibers (e.g., divinylbenzene/carboxen/poly(dimethylsiloxane)) enable selective extraction from aqueous solutions at 40°C for 30 minutes, followed by thermal desorption into the GC-MS system. This method achieves detection limits below 1 ng/L, critical for studying trace concentrations in plant tissues or fermentation products .

Advanced Research Question

Q. What thermodynamic and structural factors drive the binding affinity of this compound to biomacromolecules (e.g., proteins)?

Methodological Answer: Isothermal titration calorimetry (ITC) reveals that binding is enthalpy-driven, with desolvation of the protein binding pocket as a key contributor. X-ray crystallography and NMR relaxation experiments demonstrate that ligand-induced rigidity in the protein backbone is offset by increased side-chain flexibility in adjacent residues ("conformational relay" mechanism). For example, studies on major urinary protein (MUP-I) show that chloro-substituted pyrazines exhibit stronger binding than methoxy analogs due to enhanced hydrophobic interactions and reduced entropic penalties .

Advanced Research Question

Q. How do environmental and viticultural factors influence this compound concentrations in plant systems?

Methodological Answer: Field studies on Cabernet Sauvignon grapes show that pruning practices (e.g., bud count per vine) inversely correlate with pyrazine concentrations. Controlled experiments with variable soil types, irrigation, and canopy management reveal that malic acid degradation during ripening is strongly correlated with pyrazine breakdown (R² > 0.85). Multi-variate regression models incorporating climatic data (e.g., temperature, sunlight exposure) and biochemical markers (e.g., malic acid levels) can predict concentration trends across vintages .

Advanced Research Question

Q. How can researchers resolve contradictions between sensory thresholds and analytical measurements of this compound in food chemistry?

Methodological Answer: Sensory thresholds (e.g., 15 ng/L for green bell pepper notes in wine) must be validated against instrumental data using blind tasting panels and dose-response curves. Discordant results often arise from matrix effects (e.g., ethanol content in wine masking pyrazine perception) or synergistic interactions with other volatiles. Statistical tools like principal component analysis (PCA) can disentangle confounding variables, while stable isotope tracing ensures measurement accuracy .

Basic Research Question

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Use vapor respirators and closed-system handling to minimize inhalation risks. Protective gloves (e.g., nitrile) and safety glasses are mandatory. Degradation products may form during long-term storage; thus, periodic purity checks via GC-MS are advised. Dispose of unused material via certified hazardous waste facilities compliant with federal and local regulations .

Advanced Research Question

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level optimize geometries and predict reaction pathways. Molecular dynamics simulations (e.g., using MOE software) model solvent effects and ligand-protein interactions. Regression models linking Hammett σ constants to reaction rates aid in designing derivatives with tailored stability or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.